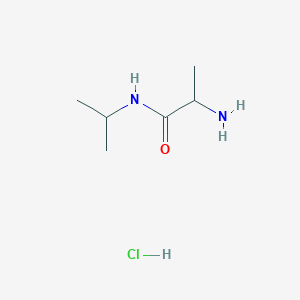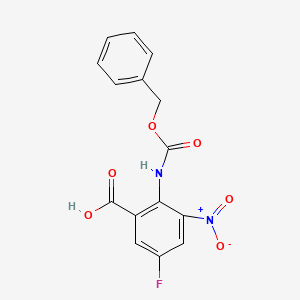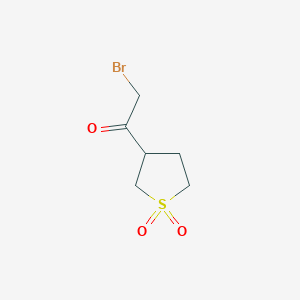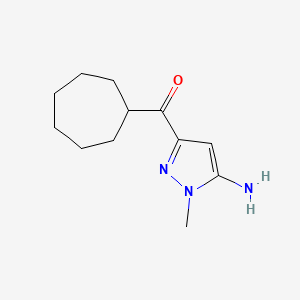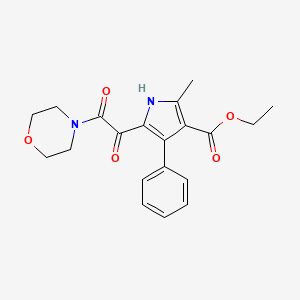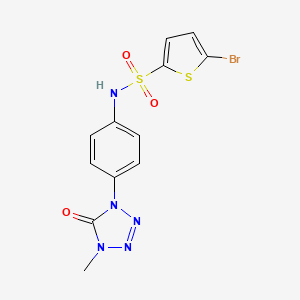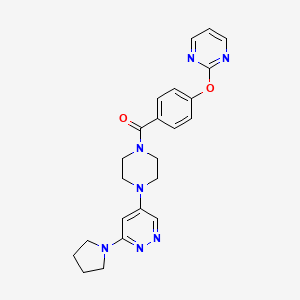
(4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone is a complex organic molecule that features multiple heterocyclic rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities. The presence of pyrimidine, pyridazine, and piperazine rings suggests that it may interact with various biological targets, making it a candidate for drug development.
Wirkmechanismus
Target of Action
Similar compounds with a pyrimidine moiety have been found to exhibit a wide range of pharmacological activities . They have been employed in the design of privileged structures in medicinal chemistry .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with various targets, leading to diverse types of biological and pharmaceutical activities .
Biochemical Pathways
Similar compounds have been found to exhibit anti-fibrotic activities . They have been shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Result of Action
Similar compounds have been found to exhibit better anti-fibrotic activities than some known drugs . They have been shown to effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Action Environment
It’s worth noting that the storage conditions for similar compounds often require a dark place and an inert atmosphere .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route might include:
-
Formation of the Pyrimidin-2-yloxyphenyl Intermediate
Reagents: Pyrimidine-2-ol, 4-bromophenol
Conditions: Base (e.g., K2CO3), solvent (e.g., DMF), temperature (e.g., 80°C)
Reaction: Nucleophilic substitution to form the pyrimidin-2-yloxyphenyl intermediate.
-
Formation of the Pyridazin-4-ylpiperazine Intermediate
Reagents: 4-chloropyridazine, piperazine
Conditions: Solvent (e.g., ethanol), temperature (e.g., reflux)
Reaction: Nucleophilic substitution to form the pyridazin-4-ylpiperazine intermediate.
-
Coupling of Intermediates
Reagents: Pyrimidin-2-yloxyphenyl intermediate, pyridazin-4-ylpiperazine intermediate
Conditions: Coupling agent (e.g., EDC), solvent (e.g., dichloromethane), temperature (e.g., room temperature)
Reaction: Formation of the final compound through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Oxidizing agents (e.g., KMnO4, H2O2)
Conditions: Varies depending on the desired oxidation state
Products: Oxidized derivatives of the compound
-
Reduction
Reagents: Reducing agents (e.g., NaBH4, LiAlH4)
Conditions: Solvent (e.g., ethanol), temperature (e.g., room temperature)
Products: Reduced derivatives of the compound
-
Substitution
Reagents: Nucleophiles or electrophiles (e.g., halides, amines)
Conditions: Solvent (e.g., DMF), temperature (e.g., 80°C)
Products: Substituted derivatives of the compound
Common Reagents and Conditions
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Solvents: DMF, ethanol, dichloromethane
Temperatures: Room temperature to reflux conditions
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential interactions with various enzymes and receptors. It could be used in studies to understand these interactions and to develop new biochemical assays.
Medicine
In medicine, the compound may serve as a lead compound for drug development. Its heterocyclic rings are common motifs in many pharmaceuticals, indicating potential therapeutic applications such as anti-inflammatory, anticancer, or antimicrobial agents.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart specific properties that are valuable in various industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(Pyrimidin-2-yloxy)phenyl)(4-(pyridazin-4-yl)piperazin-1-yl)methanone
- (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(morpholin-4-yl)pyridazin-4-yl)piperazin-1-yl)methanone
- (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(piperidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone lies in its combination of heterocyclic rings, which may confer specific binding properties and biological activities not seen in similar compounds. The presence of the pyrrolidine ring, in particular, may enhance its interaction with certain biological targets, making it a promising candidate for further research and development.
Eigenschaften
IUPAC Name |
(4-pyrimidin-2-yloxyphenyl)-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2/c31-22(18-4-6-20(7-5-18)32-23-24-8-3-9-25-23)30-14-12-28(13-15-30)19-16-21(27-26-17-19)29-10-1-2-11-29/h3-9,16-17H,1-2,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNHNYNLAWYMHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(pyridin-3-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2836708.png)
![N-(5-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2836709.png)
![3-[Benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2836713.png)
![N-(4-butylphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2836714.png)
![2-(3-{9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl}propyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2836715.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2836718.png)
![Tert-butyl 4-[[(2-chloropyrimidine-5-carbonyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2836720.png)
![4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2836721.png)
